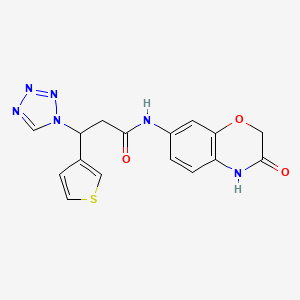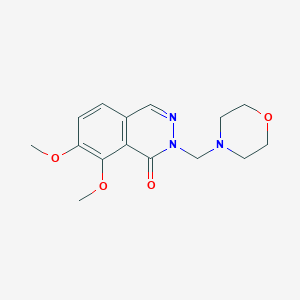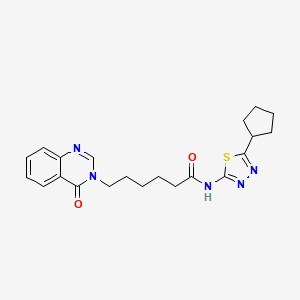![molecular formula C23H25N3O5S B10998766 Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10998766.png)
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(1,3-dioxo-2-azaspiro[44]non-2-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone and an amine, under acidic or basic conditions.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Thiazole Formation: The thiazole ring is introduced through a condensation reaction involving a thioamide and a haloketone.
Final Coupling: The final product is obtained by coupling the thiazole derivative with the spirocyclic intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenylethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic structure, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester or amide functionalities, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological molecules might make it useful in the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate exerts its effects would depend on its specific application. Generally, it might interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
- Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Uniqueness
The uniqueness of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate lies in its specific spirocyclic structure combined with the thiazole ring and phenylethyl group. This combination of functional groups provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C23H25N3O5S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H25N3O5S/c1-31-20(29)19-16(10-9-15-7-3-2-4-8-15)32-22(25-19)24-17(27)14-26-18(28)13-23(21(26)30)11-5-6-12-23/h2-4,7-8H,5-6,9-14H2,1H3,(H,24,25,27) |
InChI Key |
IEQSZTLASJFJRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10998690.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10998699.png)


![3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10998714.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B10998717.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10998721.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)propanamide](/img/structure/B10998725.png)

![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10998748.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10998758.png)
![4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10998760.png)
![2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10998762.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10998770.png)
